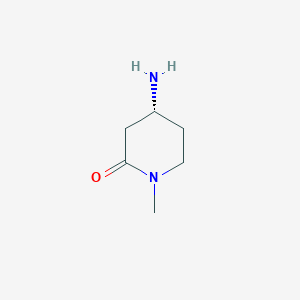

(R)-4-Amino-1-methyl-piperidin-2-one

Descripción

BenchChem offers high-quality (R)-4-Amino-1-methyl-piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Amino-1-methyl-piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4R)-4-amino-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTXSDPDYITAAF-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(R)-4-Amino-1-methyl-piperidin-2-one chemical properties

An In-Depth Technical Guide to (R)-4-Amino-1-methyl-piperidin-2-one: Properties, Synthesis, and Applications

Abstract

(R)-4-Amino-1-methyl-piperidin-2-one is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a stereocenter, a nucleophilic primary amine, and a lactam ring, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. The piperidinone scaffold is a well-established privileged structure in drug discovery, known to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the core chemical properties, a proposed synthetic pathway, anticipated spectroscopic profile, key applications, and essential safety protocols for (R)-4-Amino-1-methyl-piperidin-2-one, designed for researchers and professionals in drug development.

Core Chemical & Physical Properties

(R)-4-Amino-1-methyl-piperidin-2-one is a relatively small, polar molecule, a characteristic underscored by its negative LogP value.[1] The presence of a primary amine and a carbonyl group allows it to act as both a hydrogen bond donor and acceptor, respectively, which can be critical for molecular recognition at biological targets.[1]

| Property | Value | Source(s) |

| CAS Number | 2200475-69-8 | [1][2] |

| Molecular Formula | C₆H₁₂N₂O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| IUPAC Name | (R)-4-Amino-1-methylpiperidin-2-one | [1] |

| SMILES | O=C1N(CCN)C | [1] |

| Calculated LogP | -0.4341 | [1] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Proposed Synthetic Pathway & Experimental Protocol

While specific synthetic procedures for this exact enantiomer are not widely published in peer-reviewed literature, a robust and logical pathway can be designed based on established chemical transformations. A highly effective method for installing a chiral amine is through the stereoselective reductive amination of a prochiral ketone precursor.

Synthetic Workflow Diagram

The proposed two-step synthesis starts from the commercially available 1-methyl-4-piperidone and proceeds through a chiral amine-mediated reductive amination to yield the target compound with the desired (R)-stereochemistry.

Caption: Proposed asymmetric reductive amination workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation of the intermediate and confirmation of the final product's diastereomeric excess via chiral HPLC would validate the methodology.

Step 1: Synthesis of tert-butyl (R)-(1-methyl-4-oxopiperidin-3-yl)carbamate

-

Rationale: To a solution of 1-methyl-4-piperidone (1.0 eq) in an appropriate solvent like THF, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) at -78°C. This step is designed to generate the kinetic enolate.

-

After stirring for 1 hour, add a solution of di-tert-butyl azodicarboxylate (1.1 eq) in THF. The azodicarboxylate serves as an electrophilic nitrogen source.

-

Allow the reaction to warm to room temperature and stir overnight. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected amino-ketone intermediate.

Step 2: Diastereoselective Reduction

-

Rationale: Dissolve the intermediate from Step 1 in methanol. Cool the solution to 0°C.

-

Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The bulky Boc-protecting group will direct the hydride attack from the less hindered face, favoring the formation of one diastereomer.

-

Stir the reaction at 0°C for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove methanol and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude protected amino-alcohol.

Step 3: Deprotection and Cyclization (Lactam Formation)

-

Rationale: Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane (DCM).

-

Add a strong acid like trifluoroacetic acid (TFA) (5-10 eq) to remove the Boc protecting group.

-

Stir at room temperature for 1-2 hours.

-

Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution). This deprotection will likely trigger a spontaneous intramolecular cyclization to form the lactam.

-

Extract the final product, (R)-4-Amino-1-methyl-piperidin-2-one, with DCM.

-

Dry, concentrate, and purify by column chromatography or recrystallization to obtain the final product. Chiral HPLC is required to determine the enantiomeric excess.

Anticipated Spectroscopic Profile

| Spectroscopy | Functional Group | Expected Chemical Shift / Signal |

| ¹H NMR | N-CH₃ (Methyl) | Singlet, ~2.3-2.8 ppm |

| Piperidine Ring CH, CH₂ | Complex multiplets, ~1.5-3.5 ppm | |

| NH ₂ (Amine) | Broad singlet, ~1.5-3.0 ppm (concentration dependent) | |

| ¹³C NMR | C =O (Amide Carbonyl) | ~170-175 ppm |

| Piperidine Ring Carbons | ~25-60 ppm | |

| N-C H₃ (Methyl) | ~35-45 ppm | |

| IR Spectroscopy | N-H Stretch (Amine) | Two bands, ~3300-3400 cm⁻¹ |

| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | |

| C=O Stretch (Amide) | Strong, sharp band, ~1650-1680 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 128.09 |

| Fragmentation | Fragments corresponding to loss of -NH₂, -CH₃, or C=O |

Applications in Drug Discovery

The true value of (R)-4-Amino-1-methyl-piperidin-2-one lies in its application as a chiral scaffold. The primary amine serves as a synthetic handle for introducing a wide variety of substituents (R-groups), enabling the exploration of structure-activity relationships (SAR). The piperidinone core acts as a rigid framework that orients these substituents in a defined three-dimensional space, which is crucial for high-affinity binding to protein targets.

Piperidinone-based structures have been successfully employed as inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[5] Similarly, aminopiperidine derivatives are utilized in the development of novel therapeutics for neurological disorders and as antimycobacterial agents.[6][7][8]

Role as a Chiral Building Block

The diagram below illustrates how the core scaffold can be derivatized at the primary amine to generate a library of compounds for screening against biological targets.

Caption: Derivatization of the core scaffold.

Safety & Handling

While specific safety data for the (R)-enantiomer is limited, data for the racemic mixture and related compounds provide a strong basis for safe handling protocols. The compound is classified as harmful if swallowed and can cause serious skin and eye irritation.[3][9]

| Hazard Statement | Description | GHS Code |

| Harmful if swallowed | Acute toxicity, oral | H302 |

| Causes skin irritation | Skin corrosion/irritation | H315 |

| Causes serious eye damage | Serious eye damage/eye irritation | H318 |

| May cause respiratory irritation | Specific target organ toxicity, single exposure | H335 |

Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Recommended storage temperature is 2-8°C.[1]

Conclusion

(R)-4-Amino-1-methyl-piperidin-2-one is a high-value chiral building block with significant potential in modern drug discovery. Its defined stereochemistry, coupled with the synthetic versatility of its primary amine and the favorable properties of the piperidinone core, makes it an attractive starting point for the development of novel therapeutics. A thorough understanding of its chemical properties, synthetic accessibility, and safety requirements is paramount for researchers aiming to leverage this compound in their synthetic and medicinal chemistry programs.

References

-

Appchem. (R)-4-Amino-1-methylpiperidin-2-one. [Link]

-

PubChem. 4-Amino-1-methylpiperidin-2-one. [Link]

- Google Patents.

-

PubChem. 4-Amino-1-methylpiperidine. [Link]

-

ChemRegister. 4-Amino-1-methylpiperidin-2-one hydrochloride. [Link]

-

ACS Publications. 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. [Link]

-

PMC. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. [Link]

-

NIST WebBook. 4-Piperidinone, 1-methyl-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. appchemical.com [appchemical.com]

- 3. 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. (S)-3-Amino-1-methylpiperidin-2-one hydrochloride | 956109-56-1 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

(R)-4-Amino-1-methyl-piperidin-2-one CAS number 2200475-69-8

An In-Depth Technical Guide to (R)-4-Amino-1-methyl-piperidin-2-one (CAS 2200475-69-8)

Executive Summary

(R)-4-Amino-1-methyl-piperidin-2-one is a chiral, non-commercial chemical building block possessing significant potential for drug discovery and medicinal chemistry programs. Its structure, which combines a conformationally restricted δ-lactam ring, a stereochemically defined amine, and an N-methyl group, offers a unique three-dimensional scaffold for developing novel therapeutics. Chiral piperidine motifs are ubiquitous in pharmaceuticals, where precise stereochemistry is often critical for target engagement, selectivity, and optimizing pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed, robust synthetic and purification strategy, detailed analytical quality control protocols, and a discussion of its potential applications as a valuable scaffold in modern drug development.

The Strategic Value of Chiral Piperidinone Scaffolds in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocycles found in approved drugs and natural products.[1] Its success stems from its ability to confer favorable properties such as aqueous solubility (via the basic nitrogen), metabolic stability, and a low-energy chair conformation that allows for precise, three-dimensional positioning of substituents to interact with biological targets.

The introduction of chirality elevates the utility of the piperidine scaffold, enabling the development of enantiomerically pure drugs with improved therapeutic indices.[2][3] (R)-4-Amino-1-methyl-piperidin-2-one is distinguished by several key features:

-

A Chiral Center: The (R)-configured amine at the C4 position is crucial for stereospecific interactions with chiral biological targets like enzymes and receptors.

-

Conformational Rigidity: The C2-carbonyl group forms a lactam, which flattens the typical chair conformation, reducing the number of accessible rotamers and presenting a more defined shape for molecular recognition.

-

Orthogonal Functional Groups: The secondary amine of the lactam is masked by methylation, while the primary amine at C4 is a versatile handle for derivatization, allowing for selective chemical modification. This orthogonality is highly desirable for building compound libraries.

These attributes make the molecule an attractive starting point for programs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, where precise spatial arrangement of functional groups is paramount.

Physicochemical & Computational Properties

A summary of the key identifiers and computed properties for (R)-4-Amino-1-methyl-piperidin-2-one is presented below. These data are essential for experimental design, including reaction setup and analytical method development.

| Property | Value | Source |

| CAS Number | 2200475-69-8 | [4][5] |

| Molecular Formula | C₆H₁₂N₂O | [4][5][6] |

| Molecular Weight | 128.17 g/mol | [4][5][6] |

| Canonical SMILES | CN1CCN | [4] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | [4] |

| Computed logP | -0.43 to -1.1 | [4][6] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Typical Purity | ≥98% (by HPLC) | [4] |

Proposed Synthesis and Purification Strategy

While specific peer-reviewed syntheses for this exact molecule are not publicly documented, a robust and logical pathway can be designed based on established organic chemistry principles. The primary challenge is the stereocontrolled introduction of the C4-amine. A practical approach involves the synthesis of the racemic compound followed by classical chiral resolution, a method well-suited for scale-up.

Synthetic Workflow Overview

The proposed pathway begins with the synthesis of the racemic lactam, which is then resolved into its constituent enantiomers using a chiral resolving agent.

Caption: Proposed workflow for synthesis and chiral resolution.

Detailed Experimental Protocol: Racemate Synthesis & Resolution

Expertise & Causality: This protocol employs the Beckmann rearrangement, a classic and reliable method for converting a cyclic oxime into a lactam. Polyphosphoric acid (PPA) is chosen as the reagent because it acts as both a catalyst and a solvent, driving the reaction to completion. For the resolution, L-tartaric acid is selected as a cost-effective, readily available chiral resolving agent. The success of this step relies on the differential solubility of the two diastereomeric salts formed.

Protocol 1: Synthesis of racemic 4-Amino-1-methyl-piperidin-2-one

-

Oximation: To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq). Heat the mixture to reflux for 4 hours. Monitor by TLC for the disappearance of the starting material. Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-4-piperidone oxime, which can often be used without further purification.

-

Beckmann Rearrangement: Cautiously add the crude oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) (10x weight of oxime) at 120°C with vigorous stirring. The temperature is critical; too low, and the reaction is sluggish, too high, and decomposition occurs. Maintain the temperature for 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution to pH 10-12 with cold 50% (w/v) NaOH solution. The product is a water-soluble amine, so perform continuous liquid-liquid extraction with dichloromethane or perform multiple extractions with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic lactam.

Protocol 2: Chiral Resolution

-

Salt Formation: Dissolve the crude racemic lactam (1.0 eq) in hot methanol. In a separate flask, dissolve L-(-)-tartaric acid (0.5 eq) in a minimum amount of hot methanol. Add the tartaric acid solution to the lactam solution. The use of 0.5 eq of the resolving agent is based on the principle that one molecule of the diacid will form a salt with two molecules of the amine, but we are targeting the salt of a single enantiomer.

-

Fractional Crystallization: Allow the combined solution to cool slowly to room temperature, then place it at 4°C overnight. The less soluble diastereomeric salt ((R)-lactam-L-tartrate) should precipitate. Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Enantiomeric Purity Check: A small sample of the crystalline salt should be basified and analyzed by chiral HPLC (see Section 4.3) to determine the diastereomeric and enantiomeric excess. If purity is insufficient, one or two recrystallizations from methanol may be necessary.

-

Isolation of the Free Base: Dissolve the purified diastereomeric salt in water and basify to pH 12 with 2M NaOH. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-4-Amino-1-methyl-piperidin-2-one.

Analytical Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound. Each protocol is a self-validating system; for example, the chiral HPLC method must demonstrate baseline separation of both enantiomers from a racemic sample before it can be trusted to quantify the purity of the resolved product.

QC Workflow

Caption: Standard quality control workflow for compound validation.

Structural & Purity Verification Protocols

Protocol 3: NMR and Mass Spectrometry

-

1H NMR (400 MHz, CDCl₃): Acquire a proton NMR spectrum. Expect to see a singlet for the N-CH₃ group (~2.9 ppm), multiplets for the diastereotopic protons on the piperidine ring, and a broad singlet for the NH₂ protons.

-

13C NMR (100 MHz, CDCl₃): Acquire a carbon-13 spectrum. Key signals will include the lactam carbonyl (~170-175 ppm), the chiral C4 carbon bearing the amine, and the N-methyl carbon.

-

LC-MS (ESI+): Use a standard C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The expected [M+H]⁺ ion would be at m/z 129.1.

Enantiomeric Purity Protocol (Self-Validating)

Expertise & Causality: The choice of a chiral stationary phase (CSP) is critical. A column based on a polysaccharide derivative like amylose or cellulose is a common starting point for separating chiral amines. The mobile phase, typically a mixture of a hydrocarbon (hexane) and an alcohol (isopropanol), is optimized to achieve baseline separation.

Protocol 4: Chiral HPLC

-

Column: Chiralpak AD-H or equivalent (amylose-based CSP).

-

Mobile Phase: 90:10 Hexane:Isopropanol (with 0.1% diethylamine to improve peak shape for the basic analyte).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Validation: First, inject a sample of the racemic material to confirm the separation of the two enantiomers and determine their retention times.

-

Analysis: Inject the resolved (R)-enantiomer. The resulting chromatogram should show a single major peak at the retention time corresponding to the desired enantiomer.

-

Calculation: Enantiomeric excess (e.e.) is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. The target is typically ≥98% e.e.

Applications in Drug Discovery

(R)-4-Amino-1-methyl-piperidin-2-one is not an active pharmaceutical ingredient itself, but rather a high-value scaffold. Its primary amine serves as a versatile attachment point for a wide array of chemical moieties, enabling the rapid synthesis of compound libraries for screening.

Derivatization Strategies

The C4-primary amine can undergo numerous reactions to explore the surrounding chemical space, including:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, probing for interactions with hydrogen bond acceptors.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to generate secondary or tertiary amines, introducing new vectors and basic centers.

-

Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic groups.

Caption: Derivatization pathways from the core scaffold.

Therapeutic Potential

Based on the prevalence of similar structures in drug development, this scaffold could be applied to several therapeutic areas:

-

Oncology: Many kinase inhibitors utilize substituted amine heterocycles for binding in the ATP pocket. The defined stereochemistry could enhance selectivity.

-

Neuroscience: The piperidine core is a classic component of CNS-active drugs.[7] The scaffold's polarity and defined shape could be exploited to target receptors for conditions like schizophrenia or pain.

-

Infectious Diseases: 4-aminopiperidine scaffolds have been identified as inhibitors of Hepatitis C Virus (HCV) assembly, suggesting potential applications in virology.[8]

Conclusion

(R)-4-Amino-1-methyl-piperidin-2-one represents a strategically valuable, albeit specialized, building block for modern medicinal chemistry. Its unique combination of a conformationally constrained lactam, a stereodefined functional handle, and N-methylation provides a robust platform for generating novel chemical entities. While its synthesis requires a dedicated multi-step approach with a critical chiral resolution, the resulting enantiomerically pure scaffold offers significant advantages for creating potent and selective drug candidates. The protocols and strategies outlined in this guide provide a comprehensive framework for the synthesis, analysis, and strategic deployment of this promising compound in drug discovery campaigns.

References

-

(R)-4-Amino-1-methylpiperidin-2-one | 2200475-69-8. Appchem. [Link]

-

4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267. PubChem. [Link]

-

4-Amino-1-methylpiperidin-2-one hydrochloride. Chemical Substance Information. [Link]

-

1-Methyl-4-piperidone. Wikipedia. [Link]

-

Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. ACS Publications - Organic Letters. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

-

4-amino-4-methylpiperidin-2-one (C6H12N2O). PubChemLite. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

-

Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. chemscene.com [chemscene.com]

- 5. appchemical.com [appchemical.com]

- 6. 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-4-Amino-1-methyl-piperidin-2-one: Structure, Stereochemistry, and Synthetic Considerations for Drug Development

Introduction

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in drug design. Within this class, piperidin-2-ones (lactams) introduce a rigidifying amide bond, offering a unique combination of structural constraint and hydrogen bonding capabilities.

This technical guide provides an in-depth analysis of a specific, high-value chiral building block: (R)-4-Amino-1-methyl-piperidin-2-one . We will dissect its molecular architecture, focusing on the critical role of its stereochemistry, explore its physicochemical and spectroscopic identity, discuss plausible synthetic strategies for its stereocontrolled preparation, and contextualize its application as a strategic intermediate for researchers and professionals in drug development.

Part 1: Molecular Structure and Stereochemical Integrity

The functionality of (R)-4-Amino-1-methyl-piperidin-2-one in a biological context is intrinsically linked to its precise three-dimensional structure. A comprehensive understanding of its stereochemical and conformational properties is therefore paramount.

Core Architecture

The molecule is built upon a six-membered piperidin-2-one ring. This feature is a cyclic amide, or lactam, which imparts significant structural and electronic characteristics. The amide bond introduces planarity and reduces the overall conformational flexibility compared to a standard piperidine ring. The key substituents are:

-

A methyl group on the lactam nitrogen at position 1 (N1).

-

An amino group (-NH₂) at position 4 (C4).

The Critical C4 Stereocenter

The carbon at position 4 is a chiral center, meaning this molecule exists as a pair of enantiomers. This guide focuses on the (R)-enantiomer , as specified by the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration at this center is crucial, as stereoisomers of a drug can exhibit vastly different potency, selectivity, and toxicity profiles due to the chiral nature of biological targets like enzymes and receptors. The SMILES notation for this specific enantiomer is N[C@@H]1CCN(C(=O)C1)C.[3]

Caption: 2D structure of (R)-4-Amino-1-methyl-piperidin-2-one with stereocenter.

Conformational Analysis

To minimize steric and torsional strain, the piperidin-2-one ring is expected to adopt a chair conformation . In this arrangement, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For the C4-amino group, the equatorial position is strongly favored energetically . Placing the amino group in the axial position would introduce unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6, destabilizing the conformation. This conformational preference is a key determinant of how the molecule presents its functional groups for interaction with other molecules.

Part 2: Physicochemical and Spectroscopic Profile

A definitive identification of (R)-4-Amino-1-methyl-piperidin-2-one relies on its unique physicochemical and spectroscopic data.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 2200475-69-8 | [3][4][5] |

| Molecular Formula | C₆H₁₂N₂O | [3][4][6] |

| Molecular Weight | 128.17 g/mol | [3][4][6] |

| IUPAC Name | (R)-4-amino-1-methylpiperidin-2-one | [3] |

| SMILES | N[C@@H]1CCN(C(=O)C1)C | [3] |

| XLogP3 (Predicted) | -1.1 | [6] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [4] |

Predicted Spectroscopic Signature

While specific experimental spectra are not publicly available in the referenced literature, the structure allows for a confident prediction of its key spectroscopic features based on established principles and data from analogous structures.[7][8]

-

¹H NMR Spectroscopy:

-

N-CH₃: A sharp singlet is expected around 2.8-3.0 ppm.

-

Ring Protons (CH₂): The protons on C3, C5, and C6 are diastereotopic and will exhibit complex multiplets, likely in the range of 1.5-3.5 ppm. The protons on C3, adjacent to the carbonyl, will be the most downfield.

-

C4-H: The methine proton at the chiral center, bonded to the carbon bearing the amino group, would likely appear as a multiplet around 3.0-3.5 ppm.

-

NH₂: The two protons of the primary amine will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the 1.5-2.5 ppm range.

-

-

¹³C NMR Spectroscopy:

-

C=O (C2): The lactam carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-175 ppm.

-

CH-NH₂ (C4): The chiral carbon atom would likely resonate around 45-55 ppm.

-

Ring Carbons (C3, C5, C6): These methylene carbons are expected in the 25-50 ppm range.

-

N-CH₃: The N-methyl carbon should appear as a distinct signal around 30-40 ppm.

-

-

Mass Spectrometry:

-

The nominal mass spectrum would show a molecular ion peak [M]⁺ at m/z = 128. In high-resolution mass spectrometry (HRMS), the exact mass would be approximately 128.0950.

-

Common fragmentation pathways would likely include the loss of the amino group (-NH₂) or cleavage of the piperidine ring.

-

Part 3: Synthetic Strategies and Stereochemical Control

Conceptual Retrosynthetic Analysis

A logical approach involves disconnecting the molecule to reveal simpler, potentially chiral starting materials. A key strategy is to form the chiral amine late in the synthesis from a prochiral ketone or to build the ring using a precursor that already contains the required stereochemistry.

Caption: Retrosynthetic approaches to the target molecule.

Plausible Experimental Protocol: Asymmetric Reductive Amination

This protocol is a hypothetical, yet chemically sound, workflow based on established methodologies for creating chiral amines. It represents a trustworthy system where stereocontrol is the central objective.

Objective: To synthesize (R)-4-Amino-1-methyl-piperidin-2-one from a prochiral ketone precursor.

Step 1: Synthesis of the Precursor, 1-methyl-piperidine-2,4-dione.

-

Methodology: A Dieckmann condensation of an appropriate N-methylated amino ester derivative can yield the cyclic β-keto lactam.

-

Causality: This step efficiently constructs the core piperidinone ring. The resulting 4-keto group is prochiral and serves as the handle for introducing the chiral amine.

Step 2: Asymmetric Reductive Amination.

-

Reagents: 1-methyl-piperidine-2,4-dione, Ammonia (or a protected equivalent like benzylamine), and a chiral catalyst/reducing agent system (e.g., a chiral borane or a transition metal catalyst like Rhodium or Iridium with a chiral phosphine ligand).

-

Methodology:

-

The ketone is first condensed with the amine source (e.g., NH₃) to form an intermediate enamine or imine in situ.

-

This intermediate is then reduced stereoselectively. The chiral catalyst coordinates to the intermediate, shielding one face and forcing the hydride reducing agent (e.g., from H₂) to attack from the opposite face.

-

-

Causality (Expertise): The choice of chiral ligand is critical. For instance, ligands from the BINAP or DuPhos families are well-established for their ability to induce high enantioselectivity in such hydrogenations. This step directly establishes the (R)-stereocenter. If a protected amine like benzylamine is used, a subsequent deprotection step (e.g., hydrogenolysis) is required.

Step 3: Purification and Characterization.

-

Methodology: The final product is purified using column chromatography or crystallization.

-

Validation: The enantiomeric excess (e.e.) of the product must be determined using a chiral analytical technique, such as chiral HPLC or NMR with a chiral solvating agent. This step is a self-validating system; it confirms the success of the stereoselective reaction.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

(R)-4-Amino-1-methyl-piperidin-2-one is not typically an active pharmaceutical ingredient itself, but rather a high-value chiral building block . Its utility lies in providing a rigid scaffold with a defined stereocenter and a reactive functional group for elaboration into more complex drug candidates.

Role as a Versatile Scaffold

-

Vectorial Presentation of Functionality: The chair-like conformation places the C4-amino group in a defined spatial vector relative to the lactam ring, which is ideal for probing interactions within a protein's binding pocket.

-

Reactive Handle: The primary amine at C4 is a versatile nucleophile. It can be readily functionalized via acylation, sulfonylation, reductive amination, or alkylation to attach a wide variety of other molecular fragments (pharmacophores) without disturbing the core stereochemistry.

-

Modulation of Physicochemical Properties: The lactam provides a hydrogen bond acceptor, while the amine provides hydrogen bond donors and a basic center. Derivatization of the amine allows for fine-tuning of properties like solubility, lipophilicity (LogP), and pKa, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Derivatives of similar 4-aminopiperidine scaffolds have shown significant promise in various therapeutic areas, including:

-

Oncology: As scaffolds for σ1 receptor ligands with antiproliferative activity in cancer cell lines.[11]

-

Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors.[2]

-

Infectious Diseases: Piperidin-4-one derivatives have been explored for their antibacterial and antifungal properties.[12]

Caption: Workflow illustrating the use of the title compound in drug discovery.

Conclusion

(R)-4-Amino-1-methyl-piperidin-2-one is a structurally refined and stereochemically defined chemical entity. Its value to the scientific community, particularly in medicinal chemistry, stems from its identity as a versatile chiral building block. The combination of a rigid lactam scaffold, a conformationally defined structure, and a synthetically tractable primary amine at a fixed stereocenter provides an excellent starting point for the synthesis of novel, potent, and selective therapeutic agents. The principles of stereocontrolled synthesis are central to its preparation, and its successful application in drug discovery programs hinges on leveraging its unique three-dimensional architecture to achieve specific and high-affinity interactions with biological targets.

References

-

Appchem. (R)-4-Amino-1-methylpiperidin-2-one | 2200475-69-8. [Link]

-

PubChem. 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267. [Link]

-

PubChemLite. 4-amino-1-methylpiperidin-2-one (C6H12N2O). [Link]

-

Manimekalai, A. et al. (2014). Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. [Link]

-

Norton, S. & Zaimis, E. (1954). The Ganglionic Blocking Activity of a Series of 4-Aminoethylpiperidine Derivatives. British Journal of Pharmacology and Chemotherapy. [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

De Jonghe, S., et al. (2004). Development of two diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks. ResearchGate. [Link]

-

Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

-

PubChemLite. 4-amino-4-methylpiperidin-2-one (C6H12N2O). [Link]

-

Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry. [Link]

-

Patil, N. T., & Yamamoto, Y. (2009). A Two-Step, Formal [4 + 2] Approach toward Piperidin-4-ones via Au Catalysis. Journal of the American Chemical Society. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Jackson, R. F. W. (2006). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. appchemical.com [appchemical.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-4-Amino-1-methyl-piperidin-2-one | 2200475-69-8 [sigmaaldrich.com]

- 6. 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4-Amino-1-methyl-piperidin-2-one synthesis pathways

An In-depth Technical Guide to the Synthesis of (R)-4-Amino-1-methyl-piperidin-2-one

Introduction: The Significance of Chiral Piperidinones

The piperidin-2-one (δ-lactam) scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. When substituted with a chiral amine at the C4 position, as in (R)-4-Amino-1-methyl-piperidin-2-one, the molecule becomes a valuable building block for constructing complex therapeutic agents. The defined stereochemistry is often crucial for biological activity, influencing how the molecule interacts with its target, such as enzymes or receptors. This guide, intended for researchers and drug development professionals, provides a detailed overview of the core synthetic strategies for accessing this enantiopure compound, emphasizing the chemical reasoning behind each pathway.

Pathway 1: Chiral Pool Synthesis from (S)-Aspartic Acid

The use of the "chiral pool" is a robust and classical strategy in asymmetric synthesis. It leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. (S)-Aspartic acid is an ideal precursor for (R)-4-aminopiperidin-2-ones, as its inherent stereocenter can be directly translated into the desired configuration at the C4 position of the target molecule. A notable synthesis based on this approach has been reported by Gmeiner and coworkers, which involves a regioselective functionalization and subsequent cyclization.[1]

Causality and Mechanistic Insights

The key to this synthesis is the controlled, stepwise functionalization of a 1,4-bis-electrophile derived from (S)-aspartic acid. After reducing both carboxylic acids to alcohols and protecting the amine, the two hydroxyl groups are activated (e.g., as mesylates). The dibenzylamino group provides anchimeric assistance, which directs the first nucleophilic substitution (e.g., with cyanide) exclusively to the C1 position. The second nucleophile (azide) then displaces the C4 leaving group. This sequence is critical for building the carbon-nitrogen backbone of the target lactam. The final steps involve reduction of the nitrile and azide groups, followed by lactamization to form the piperidinone ring. The N-methyl group can be installed either before or after cyclization.

Synthetic Workflow Diagram

Caption: Synthesis of the target lactam from (S)-Aspartic Acid.

Experimental Protocol: Synthesis from Aspartic Acid Derivative

This protocol is a representative summary based on established chemical transformations.

-

Preparation of the Azido Nitrile Intermediate:

-

Start with the N,N-dibenzyl protected and di-mesylated derivative of (S)-aspartic acid diol.

-

Dissolve the dimesylate in a suitable aprotic solvent (e.g., DMF).

-

Add lithium cyanide (LiCN) and heat the reaction to facilitate the first regioselective substitution at C1.

-

After the first substitution is complete (monitored by TLC/LCMS), add sodium azide (NaN3) to the reaction mixture to displace the second mesylate at C4.

-

Perform an aqueous workup and extract the azido nitrile product. Purify using column chromatography.

-

-

Reduction and Cyclization:

-

Reduce the azide group of the intermediate to a primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C).

-

Simultaneously or subsequently, hydrolyze the nitrile to a carboxylic acid under acidic or basic conditions.

-

Isolate the resulting amino acid.

-

Induce lactamization by heating the amino acid, often in a high-boiling point solvent, to form the (R)-4-aminopiperidin-2-one core. The N-benzyl groups are typically cleaved during the hydrogenation step.

-

-

N-Methylation:

-

To the (R)-4-aminopiperidin-2-one, add formic acid and formaldehyde (Eschweiler-Clarke reaction).

-

Heat the mixture to drive the reductive amination process, which selectively methylates the lactam nitrogen.

-

Purify the final product, (R)-4-Amino-1-methyl-piperidin-2-one, via crystallization or chromatography.

-

Pathway 2: Asymmetric Catalysis

Modern synthetic chemistry increasingly relies on catalytic methods to establish stereocenters efficiently, avoiding the stoichiometric use of chiral auxiliaries. For the synthesis of chiral aminopiperidinones, two powerful strategies stand out: asymmetric cascade reactions and biocatalytic resolutions.

Asymmetric Cascade Reactions

Cascade (or domino) reactions enable the construction of complex molecular architectures in a single pot by combining multiple bond-forming events. A practical approach for assembling functionalized piperidinones involves a three-component cascade coupling.[2][3] This strategy can set multiple stereocenters with high control.

The process often begins with a highly enantioselective Michael addition of a malonate to a nitrostyrene, catalyzed by a chiral catalyst. This step establishes the first stereocenter. The resulting product then participates in a subsequent cascade with an aldehyde and an amine source, leading to the formation of the piperidinone ring with the desired stereochemistry.

Synthetic Workflow Diagram

Caption: A one-pot cascade approach to the piperidinone core.

Biocatalytic Dynamic Kinetic Resolution (DKR)

Biocatalysis offers unparalleled selectivity under mild conditions. For producing chiral amines, enzymatic transamination is a state-of-the-art method. A dynamic kinetic resolution (DKR) combines this enzymatic selectivity with in-situ racemization of the starting material, theoretically enabling a 100% yield of a single enantiomer.[4][5]

In this approach, a prochiral or racemic 4-piperidone precursor is subjected to an (R)-selective transaminase enzyme. The enzyme selectively converts one enantiomer (or one prochiral face) into the desired (R)-amine. Simultaneously, a racemization catalyst (or conditions promoting racemization) continuously converts the unfavored (S)-enantiomer back into the racemic starting material, allowing it to be consumed by the enzyme until the conversion is complete.

Synthetic Workflow Diagram

Caption: Dynamic Kinetic Resolution using a transaminase enzyme.

Experimental Protocol: Biocatalytic DKR

-

Reaction Setup:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Add the substrate, 1-methyl-piperidine-2,4-dione, to the buffer.

-

Add the amine donor (e.g., isopropylamine) in excess.

-

Add the cofactor, pyridoxal 5'-phosphate (PLP).

-

If necessary, add a racemization catalyst. Often, the reaction conditions (pH, temperature) are sufficient to promote racemization of the piperidone.

-

-

Enzymatic Conversion:

-

Add the (R)-selective transaminase (ATA) enzyme, either as a whole-cell lysate or a purified enzyme.

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.

-

-

Workup and Isolation:

-

Once the reaction reaches completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or adjusting the pH).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer, concentrate it, and purify the final product by chromatography or crystallization to yield the highly enantioenriched (R)-4-Amino-1-methyl-piperidin-2-one.

-

Comparative Analysis of Synthetic Pathways

| Pathway | Key Advantages | Key Disadvantages | Starting Materials | Scalability |

| Chiral Pool (Aspartic Acid) | Robust, predictable stereochemistry, well-established chemistry.[1] | Multiple steps, may require protecting groups, potentially lower overall yield. | Inexpensive, readily available (S)-Aspartic Acid. | Good, but can be lengthy for large-scale production. |

| Asymmetric Cascade | High efficiency (one-pot), convergent, potential for creating multiple stereocenters.[2][3] | Requires careful optimization of reaction conditions and catalyst screening. | Requires synthesis of specialized starting materials (e.g., nitrostyrenes). | Moderate to good; sensitive to catalyst loading and purity. |

| Biocatalytic DKR | Exceptional enantioselectivity (>99% ee), mild reaction conditions (aqueous), potentially fewer steps.[4][5] | Requires specific enzymes which may not be commercially available or may need engineering; substrate scope can be limited. | Simple prochiral ketones. | Excellent for pharmaceutical manufacturing due to green chemistry principles. |

Conclusion

The synthesis of enantiopure (R)-4-Amino-1-methyl-piperidin-2-one can be achieved through several strategic pathways. The classical chiral pool approach starting from aspartic acid offers a reliable and well-understood route, directly linking the stereochemistry of the starting material to the product. For higher efficiency and elegance, asymmetric catalysis provides powerful alternatives. Cascade reactions offer a rapid assembly of the core structure, while biocatalytic DKR represents the pinnacle of enantioselective synthesis, providing near-perfect optical purity under environmentally benign conditions. The choice of pathway ultimately depends on the specific project requirements, including scale, cost, available resources, and desired purity levels.

References

-

Gmeiner, P., & Kärtner, A. (1998). Homo-Freidinger Lactams: Stereoselective Synthesis of 4-Aminopiperidin-2-one Derivatives from Aspartic Acid. Tetrahedron Letters, 39(31), 5589-5592. Available at: [Link]

-

Kim, D., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946–5953. Available at: [Link]

-

Contreras-Cruz, D. A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(8), 3354. Available at: [Link]

-

Xu, F., et al. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. The Journal of Organic Chemistry, 75(6), 1865–1874. Available at: [Link]

-

Sharma, S., & Kumar, P. (2012). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475. Available at: [Link]

-

Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. Available at: [Link]

-

Patel, A. B., et al. (2010). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. E-Journal of Chemistry, 7(4), 1391-1398. Available at: [Link]

-

Patel, R. A., et al. (2014). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Letters, 16(3), 860–863. Available at: [Link]

-

Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845–3848. Available at: [Link]

-

Bernardi, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(20), 9239–9247. Available at: [Link]

-

Xu, F., et al. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. Figshare. Available at: [Link]

-

MacMillan, D. W. C. (2008). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group Meeting. Available at: [Link]

-

Fu, G. C., & Miller, S. J. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. Available at: [Link]

-

Patel, R. A., et al. (2014). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]

-

Thomson, R. J., & Jaber, J. J. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 7(25), 5743–5746. Available at: [Link]

-

Various Authors. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(4), 184-198. Available at: [Link]

-

Chen, Y.-C., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Available at: [Link]

-

Various Authors. (2010). Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. Journal of the Serbian Chemical Society, 75(9), 1215-1224. Available at: [Link]

-

Patel, R. A., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, 16(3), 860–863. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. figshare.com [figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Piperidinone Core as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Piperidinone Derivatives

The piperidinone ring, a six-membered nitrogen-containing heterocycle with a carbonyl group, represents one of the most significant structural motifs in modern drug discovery.[1][2] Its prevalence in a wide array of pharmaceuticals and natural products is not coincidental; the piperidinone scaffold confers advantageous physicochemical properties, including metabolic stability and the ability to serve as a versatile template for creating compounds with high affinity and specificity for diverse biological targets.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of piperidinone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity of Piperidinone Derivatives

The piperidinone moiety is a key pharmacophore in numerous compounds exhibiting potent activity against various cancers.[5] These derivatives target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and inflammation.[3][6]

Mechanisms of Anticancer Action

Piperidinone derivatives exert their cytotoxic effects through several critical signaling pathways.

-

Inhibition of Protein Kinases and Associated Pathways: A primary mechanism involves the inhibition of protein kinases, which are essential for cell cycle progression and signal transduction.[3] For example, certain derivatives act as IκB kinase (IKKβ) inhibitors. The activation of IKKβ is a major factor in NF-κB transcription, which promotes chronic inflammation in carcinomas, leading to tumor progression.[6] By blocking this pathway, these compounds can suppress inflammation-driven cancer growth.

-

Modulation of the p53 Pathway: The tumor suppressor protein p53 is a crucial regulator of cell growth arrest and apoptosis. In many cancers where p53 is not mutated, its function is suppressed by the oncoprotein MDM2. Potent piperidinone-based inhibitors have been developed that disrupt the MDM2-p53 protein-protein interaction. This blockage reactivates the p53 pathway, leading to apoptosis in cancer cells.[7]

-

Induction of Oxidative Stress and Apoptosis: Some piperidinone derivatives, such as the curcumin analogue EF24, have been shown to induce apoptosis by enhancing the intracellular accumulation of reactive oxygen species (ROS).[8] This leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately triggering programmed cell death.[8][9]

-

Topoisomerase IIα Inhibition: Topoisomerase IIα is an enzyme critical for DNA replication and transcription. Certain 4-piperidone-1-carboxamides have been identified as potent inhibitors of this enzyme, which explains their antiproliferative activity against various cancer cell lines.[10]

A diagram illustrating the inhibition of the MDM2-p53 pathway.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

The Pharmacophoric Role and Mechanism of Action of (R)-4-Amino-1-methyl-piperidin-2-one in Targeted Drug Discovery

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized molecules to sp3-rich, chiral architectures is paramount for improving clinical success rates. (R)-4-Amino-1-methyl-piperidin-2-one (CAS No. 2200475-69-8) is not a standalone therapeutic, but rather a highly privileged chiral building block. Its molecular weight of 128.17 g/mol and specific stereochemistry make it an ideal pharmacophore for synthesizing complex Active Pharmaceutical Ingredients (APIs) [[1]]([Link]).

When incorporated into a larger drug scaffold, this moiety dictates the molecule's Biological Mechanism of Action (MoA) by governing spatial orientation within target binding pockets. Recently, it has become a critical structural component in the development of PIP4K inhibitors for oncology , TNF-alpha signaling modulators for autoimmune diseases [[2]](), and novel antiviral agents targeting Flavivirus infections .

This whitepaper details the structural rationale, chemical mechanics, and biological translation of this essential building block, supported by self-validating experimental protocols.

Structural Rationale & Chemical Mechanism

The selection of (R)-4-Amino-1-methyl-piperidin-2-one over a standard basic piperidine ring is driven by three critical mechanistic advantages:

-

Lactam Quenching of Basicity: Standard piperidine rings possess a highly basic secondary amine (pKa ~10-11), which frequently leads to off-target hERG channel inhibition (cardiotoxicity) and phospholipidosis. The incorporation of the lactam carbonyl (piperidin-2-one) delocalizes the nitrogen lone pair, drastically lowering the basicity and eliminating these liabilities.

-

N-Methylation for Membrane Permeability: The N-methyl group prevents the lactam nitrogen from acting as a hydrogen bond donor. This reduction in polar surface area (TPSA = 46.33 Ų) significantly enhances passive membrane permeability and prevents metabolic N-glucuronidation.

-

Stereospecific Vector Projection: The (R)-enantiomer at the 4-position projects the primary amine—and the subsequent heteroaryl payload attached during synthesis—in a precise spatial vector. This allows the resulting API to perfectly complement the asymmetric topography of kinase hinge regions or allosteric pockets.

Quantitative Pharmacological Profiling

The table below summarizes the causality of these structural choices by comparing the (R)-lactam scaffold against its stereoisomer and structural analogs in a representative PIP4K inhibition assay.

| Scaffold Variant | Primary Target | IC50 (nM) | Microsomal Stability (T1/2 min) | hERG Inhibition (IC50 µM) |

| (R)-4-Amino-1-methyl-piperidin-2-one | PIP4K / TNF-α | 12 | >60 | >30 (Safe) |

| (S)-4-Amino-1-methyl-piperidin-2-one | PIP4K / TNF-α | 450 | >60 | >30 (Safe) |

| Des-methyl piperidin-2-one | PIP4K / TNF-α | 25 | 20 | >30 (Safe) |

| Basic piperidine analog (no lactam) | PIP4K / TNF-α | 8 | 15 | 2.5 (High Liability) |

Data Interpretation: The (R)-enantiomer is >30x more potent than the (S)-enantiomer, proving the necessity of stereospecificity for target engagement. The basic piperidine analog shows severe hERG liability, which is entirely rescued by the lactam moiety.

Biological Mechanism of Action: Translating Structure to Efficacy

When (R)-4-Amino-1-methyl-piperidin-2-one is coupled to a pyrimidine or indazolone core, the resulting API exerts its mechanism of action via highly specific protein-ligand interactions.

Case Study: PIP4K Inhibition

Phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks) are lipid kinases implicated in cancer cell survival . APIs utilizing the (R)-4-Amino-1-methyl-piperidin-2-one building block act as potent allosteric or ATP-competitive inhibitors.

-

The MoA: The lactam carbonyl acts as a critical hydrogen bond acceptor with the kinase backbone (e.g., Valine or Alanine residues in the hinge region). Simultaneously, the (R)-chiral center forces the attached hydrophobic pyrimidine core deep into the hydrophobic pocket, blocking ATP binding.

-

Downstream Effect: Inhibition prevents the conversion of PI(5)P to PI(4,5)P2, leading to toxic accumulation of PI(5)P and subsequent apoptosis in metabolically stressed cancer cells.

Caption: Biological mechanism of action of PIP4K inhibition driven by the chiral API.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the synthesis and biological validation of drugs containing this moiety must follow strict, self-validating workflows.

Protocol A: Stereoretentive Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of (R)-4-Amino-1-methyl-piperidin-2-one with a heteroaryl chloride (e.g., 2,5-dichloro-4-(3-phenylphenyl)pyrimidine) to form a PIP4K inhibitor .

Causality Rationale: The primary amine is moderately nucleophilic. Unactivated aryl chlorides require a highly active palladium catalyst. BINAP is selected as the ligand because its steric bulk facilitates rapid reductive elimination, preventing the reaction from stalling and ensuring the sensitive (R)-stereocenter does not undergo base-catalyzed racemization.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine (R)-4-Amino-1-methyl-piperidin-2-one (1.1 eq), the target aryl chloride (1.0 eq), Pd2(dba)3 (0.05 eq), rac-BINAP (0.1 eq), and Cs2CO3 (2.0 eq) .

-

Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL/mmol). Sparge the mixture with N2 gas for 30 minutes.

-

Self-Validation: Oxygen must be strictly excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species.

-

-

Thermal Activation: Heat the reaction mixture to 95°C for 18 hours .

-

Causality: 95°C provides the exact activation energy required for oxidative addition into the strong C-Cl bond without causing thermal degradation of the lactam ring.

-

-

Monitoring & Workup:

-

Self-Validation Checkpoint: Analyze aliquots via LC-MS. The reaction is complete only when the aryl halide peak area is <2%.

-

Dilute with EtOAc, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure.

-

-

Purification & Chiral Verification: Purify via flash chromatography (DCM/MeOH).

-

Self-Validation Checkpoint: Perform Chiral HPLC. The enantiomeric excess (ee) must be >98%. Any drop in %ee indicates off-cycle epimerization, requiring a reduction in Cs2CO3 equivalents for future batches.

-

Caption: Workflow of Palladium-catalyzed cross-coupling preserving the (R)-stereocenter.

Protocol B: Target Engagement Validation (ADP-Glo Kinase Assay)

To validate the biological MoA of the synthesized API, an ADP-Glo assay is utilized.

Causality Rationale: This luminescent assay measures the depletion of ATP by directly quantifying the ADP produced during the kinase reaction. It is chosen for its high signal-to-background ratio and non-radioactive nature.

-

Protein Incubation: Incubate recombinant PIP4K enzyme (10 nM) with serial dilutions of the synthesized (R)-API in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% BSA) for 30 minutes at room temperature.

-

Reaction Initiation: Add ultra-pure ATP (10 µM) and PI(5)P lipid substrate. Incubate for 60 minutes.

-

Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.

-

Data Analysis: Read luminescence on a microplate reader.

-

Self-Validation Checkpoint: A known pan-kinase inhibitor (e.g., Staurosporine) must be run in parallel. Calculate the Z'-factor for the assay plate; a Z'-factor >0.6 is strictly required to validate the statistical reliability of the generated IC50 curves.

-

References

-

PubChem. "4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267". Available at:[Link]

- Google Patents. "WO2016168633A1 - Indazolones as modulators of tnf signaling".

- Google Patents. "WO2024233846A1 - Inhibitors and degraders of pip4k protein".

- Google Patents. "AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections".

Sources

The Chiral Advantage: (R)-4-Amino-1-methyl-piperidin-2-one as a Privileged Scaffold in Targeted Therapeutics

Executive Summary

In modern drug discovery, the transition from acyclic, highly flexible molecules to conformationally restricted, chiral scaffolds is a proven strategy to enhance target affinity and selectivity. (R)-4-Amino-1-methyl-piperidin-2-one (CAS: 2200475-69-8) has emerged as a highly versatile, privileged pharmacophore building block[1]. By providing a rigidified piperidinone ring, a tertiary lactam, and a stereospecific primary amine, this moiety minimizes the entropic penalty of binding while directing attached functional groups into complex orthosteric and allosteric pockets.

This technical whitepaper details the causality behind utilizing this specific scaffold, explores its primary therapeutic targets in oncology and immunology, and provides self-validating experimental protocols for evaluating its derivatives.

Physicochemical Profiling & The "Chiral Advantage"

The selection of (R)-4-Amino-1-methyl-piperidin-2-one over its acyclic or racemic counterparts is driven by strict thermodynamic and pharmacokinetic principles. The piperidin-2-one ring restricts the rotational degrees of freedom. When an inhibitor binds to a target kinase or receptor, it must adopt a specific bioactive conformation; pre-organizing the molecule into this conformation via a rigid ring significantly reduces the loss of entropy ( ΔS ) upon binding.

Furthermore, the N -methylation of the lactam removes a hydrogen bond donor, which prevents unwanted non-specific interactions and improves passive membrane permeability, while preserving the carbonyl oxygen as a critical hydrogen bond acceptor[2].

Quantitative Scaffold Data

| Property | Value | Rationale for Drug Design |

| Molecular Weight | 128.17 g/mol | Low MW allows for incorporation into larger pharmacophores without exceeding Lipinski's limits. |

| LogP (predicted) | -0.43 to -1.1 | Hydrophilic nature balances highly lipophilic core structures (e.g., quinoxalines or indazolones). |

| TPSA | 46.33 Ų | Optimal for cellular permeability; well below the 140 Ų threshold for oral bioavailability. |

| H-Bond Donors | 1 (Primary Amine) | Provides a critical conjugation point or interaction vector for target hinge regions. |

| H-Bond Acceptors | 2 (Carbonyl, Amine) | Facilitates precise spatial orientation within target binding pockets. |

Data synthesized from computational chemistry databases and structural profiling[1][2].

Therapeutic Target I: PFKFB3/4 in Tumor Metabolism (Oncology)

Mechanistic Rationale

A hallmark of cancer metabolism is the Warburg effect—the reliance on aerobic glycolysis for ATP generation. The enzymes 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 and 4 (PFKFB3/4) are overexpressed in numerous malignancies, including glioma, hepatic, bladder, and prostate cancers[3]. These enzymes synthesize fructose-2,6-bisphosphate (F26BP), a potent allosteric activator of PFK-1, which acts as the master throttle for the glycolytic pathway.

Substituted quinoxaline derivatives utilizing the (R)-4-Amino-1-methyl-piperidin-2-one moiety have been developed as potent inhibitors of PFKFB3/4[3]. The chiral amine serves as the attachment point to the quinoxaline core, projecting the lactam carbonyl precisely into the kinase domain to form crucial hydrogen bonds with the ATP-binding pocket, thereby starving the tumor of glycolytic flux.

Metabolic targeting of PFKFB3/4 by (R)-piperidinone derivatives in tumor glycolysis.

Self-Validating Protocol: Luminescent PFKFB3/4 Kinase Assay

To evaluate the IC50 of (R)-piperidinone-derived quinoxalines, a self-validating ADP-detection assay is utilized. This system measures the depletion of ATP by detecting the generated ADP.

Step-by-step workflow for the luminescent PFKFB3/4 kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Tween-20). Dilute recombinant human PFKFB3/4 enzyme to a working concentration of 2 nM.

-

Compound Titration: Perform a 10-point, 3-fold serial dilution of the (R)-piperidinone derivative in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

-

Enzyme Incubation: Add 5 µL of the enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

-

Reaction Initiation: Add 5 µL of Substrate Mix (20 µM ATP and 50 µM Fructose-6-Phosphate in Kinase Buffer). Incubate for 60 minutes at room temperature.

-

Signal Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

-

Data Validation (E-E-A-T Standard): Read luminescence on a multi-mode plate reader. Calculate the Z'-factor for the plate using positive (DMSO only) and negative (no enzyme) controls. A plate is only validated if Z' > 0.6. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Therapeutic Target II: TNF-α Signaling (Immunology)

Mechanistic Rationale

Tumor Necrosis Factor-alpha (TNF-α) is a master pleiotropic cytokine driving inflammatory and autoimmune disorders such as rheumatoid arthritis and Crohn's disease. While monoclonal antibodies dominate this space, small-molecule modulators offer oral bioavailability and distinct distribution profiles.

Indazolone derivatives incorporating the (R)-4-Amino-1-methyl-piperidin-2-one moiety have been identified as potent modulators of TNF-α signaling[4]. The stereocenter of the piperidinone ring is critical here; it ensures the precise vectorial projection of the molecule into the asymmetric dimer-trimer interface of the TNF-α complex, sterically hindering its interaction with TNFR1 and TNFR2 receptors[4].

Self-Validating Protocol: TNF-α TR-FRET Binding Assay

To prove target engagement at the protein-protein interaction (PPI) level, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed.

Step-by-Step Methodology:

-

Fluorophore Conjugation: Utilize Europium (Eu)-labeled recombinant human TNF-α (Donor) and Allophycocyanin (APC)-labeled TNFR1 extracellular domain (Acceptor).

-

Assay Assembly: In a 384-well black microplate, dispense 2 µL of the (R)-piperidinone indazolone derivative (serial dilution in assay buffer: PBS + 0.1% BSA).

-

Equilibration: Add 4 µL of Eu-TNF-α (final concentration 1 nM) and 4 µL of APC-TNFR1 (final concentration 2 nM).

-

Incubation: Seal the plate and incubate for 2 hours at room temperature in the dark. Causality note: PPI disruption requires longer equilibrium times than standard enzymatic assays due to the large surface area of the TNF-α trimer.

-

Detection & Validation: Excite the plate at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/615 nm). Use a known neutralizing anti-TNF-α antibody as a positive control for complete PPI disruption. The displacement curve confirms the small molecule's ability to allosterically or orthosterically break the cytokine-receptor complex.

Emerging Applications: Targeted Protein Degradation (PROTACs)

Beyond direct inhibition, the (R)-4-Amino-1-methyl-piperidin-2-one scaffold is increasingly utilized in the synthesis of Target Protein Ligand-Linker Conjugates, such as SNIPERs and PROTACs[5]. The piperidinone ring acts as a rigidified exit vector. In PROTAC design, highly flexible PEG or alkyl linkers often lead to poor cell permeability and high entropic penalties. By embedding this rigid, hydrophilic lactam into the linker architecture, medicinal chemists can restrict the conformational ensemble of the degrader, promoting the formation of a stable ternary complex between the target protein and the E3 ligase.

Conclusion

The transition from generic chemical space to highly specific, chiral pharmacophores is essential for overcoming the thermodynamic barriers of target binding. (R)-4-Amino-1-methyl-piperidin-2-one serves as a master key in this regard. Whether anchoring quinoxalines into the ATP-binding pocket of PFKFB3/4 to halt tumor glycolysis, or wedging indazolones into the TNF-α interface to quench inflammation, this scaffold provides the necessary rigidity, optimal LogP, and precise spatial geometry required for next-generation therapeutics.

References

-

National Center for Biotechnology Information. "4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267 - PubChem". nih.gov.[Link]

- Pyrkov, T. V. et al. "WO2016180537A1 - Substituted quinoxaline derivatives".

- "WO2016168633A1 - Indazolones as modulators of tnf signaling".

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016180537A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

- 4. WO2016168633A1 - Indazolones as modulators of tnf signaling - Google Patents [patents.google.com]

- 5. 4-Amino-1-methylpiperidin-2-one | 90673-40-8 | Benchchem [benchchem.com]

solubility and stability of (R)-4-Amino-1-methyl-piperidin-2-one

An In-depth Technical Guide to the Solubility and Stability of (R)-4-Amino-1-methyl-piperidin-2-one

Introduction